
Narlaprevir
Descripción general
Descripción
Narlaprevir, también conocido por su nombre comercial Arlansa y con el nombre en código SCH 900518, es un potente inhibidor de la serina proteasa NS3/4A. Se utiliza principalmente para el tratamiento de la hepatitis C crónica causada por el virus del genotipo 1, en combinación con otros fármacos antivirales . This compound destaca por ser el primer medicamento ruso en tabletas para el tratamiento de la hepatitis C crónica .
Aplicaciones Científicas De Investigación
Clinical Indications
Narlaprevir is indicated for:
- Chronic Hepatitis C Infection : Specifically for genotype 1 infections.
- Combination Therapy : It is used in conjunction with ritonavir, pegylated interferon alfa, and ribavirin. Monotherapy is not recommended due to insufficient efficacy .
Contraindications
This compound should not be administered to:
- Pregnant or lactating women
- Children under 18 years
- Patients with severe neutropenia or liver failure
- Individuals who have previously received HCV protease inhibitors .
Efficacy Studies
Multiple studies have demonstrated the efficacy of this compound in treating HCV:
- Phase III PIONEER Study (2016) : This large-scale study reported sustained virologic response (SVR) rates of 89% in treatment-naïve patients and 70% in treatment-experienced patients when combined with standard therapies, compared to significantly lower rates in control groups .
- Safety and Antiviral Activity : Research by Reesink et al. (2009) confirmed both safety and antiviral activity when this compound was administered alone or alongside pegylated interferon alfa .
- Resistance Studies : Tong et al. (2010) highlighted this compound's effectiveness against HCV mutations that confer resistance to other protease inhibitors like boceprevir and telaprevir .
Pharmacokinetics
This compound's pharmacokinetic profile has been extensively studied:
- Absorption and Metabolism : Primarily metabolized by cytochrome P450-3A4, this compound shows variable pharmacokinetics based on patient conditions such as cirrhosis. Studies indicate higher exposure levels in cirrhotic patients compared to healthy individuals .
- Drug Interaction Studies : Research has also focused on potential interactions with other antiviral drugs, assessing safety and tolerability when combined with ritonavir and tenofovir disoproxil fumarate .
Emerging Applications
Recent studies have begun to explore this compound's potential beyond hepatitis C:
- SARS-CoV-2 Inhibition : Preliminary investigations suggest that this compound may exhibit moderate inhibitory activity against the main protease of SARS-CoV-2, indicating potential repurposing for COVID-19 treatment. The binding affinity of this compound to this protease was measured with an IC50 value of 16.11 μM .
- Hybrid Inhibitors Development : Researchers are investigating hybrid compounds derived from this compound that may enhance antiviral properties against various viruses, including coronaviruses .
Mecanismo De Acción
Narlaprevir ejerce sus efectos inhibiendo la serina proteasa NS3/4A del virus de la hepatitis C. El mecanismo involucra la unión covalente reversible de this compound al sitio activo de la proteasa NS3 a través de su grupo funcional cetoamida. Esta unión impide que la proteasa escinda las poliproteínas virales, lo que inhibe la replicación viral . This compound no se une a las proteasas humanas, excepto a la catepsina B, que inhibe en un 69% .
Compuestos Similares:
Boceprevir: Otro inhibidor de la proteasa NS3/4A utilizado para el tratamiento de la hepatitis C.
Telaprevir: Similar a Boceprevir, inhibe la proteasa NS3/4A.
Simeprevir: Un inhibidor de la proteasa NS3/4A de nueva generación con propiedades farmacocinéticas mejoradas.
Singularidad de this compound: this compound es único debido a su potencia mejorada, perfil farmacocinético y características fisicoquímicas en comparación con los inhibidores de primera generación como Boceprevir. También muestra una actividad inhibitoria moderada contra la principal proteasa del SARS-CoV-2, lo que lo convierte en un posible candidato para el tratamiento de COVID-19 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Narlaprevir involucra múltiples pasos, incluyendo la formación de un grupo funcional cetoamida que es crucial para su actividad inhibitoria. La ruta sintética típicamente involucra los siguientes pasos:
- Formación de la estructura bicíclica principal.
- Introducción del grupo cetoamida.
- Acoplamiento con el grupo terc-butilsulfonilmetil.
Métodos de Producción Industrial: La producción industrial de this compound se centra en optimizar el rendimiento y la pureza al tiempo que minimiza el uso de reactivos peligrosos. El proceso involucra:
- Síntesis a gran escala de la estructura principal.
- Reacciones de acoplamiento eficientes para introducir grupos funcionales.
- Pasos de purificación para asegurar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Narlaprevir experimenta varios tipos de reacciones químicas, incluyendo:
Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen agentes halogenantes como cloro y bromo.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir la molécula final de this compound .
Comparación Con Compuestos Similares
Boceprevir: Another NS3/4A protease inhibitor used for the treatment of hepatitis C.
Telaprevir: Similar to Boceprevir, it inhibits the NS3/4A protease.
Simeprevir: A newer generation NS3/4A protease inhibitor with improved pharmacokinetic properties.
Uniqueness of Narlaprevir: this compound is unique due to its improved potency, pharmacokinetic profile, and physicochemical characteristics compared to first-generation inhibitors like Boceprevir. It also shows moderate inhibitory activity against the SARS-CoV-2 main protease, making it a potential candidate for COVID-19 treatment .
Actividad Biológica
Narlaprevir (SCH 900518) is a second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, primarily developed for treating chronic hepatitis C, particularly in patients infected with genotype 1. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and potential applications against other viral infections, such as SARS-CoV-2.
This compound functions by inhibiting the NS3/4A protease, which is crucial for the viral replication cycle. The compound binds reversibly to the active site of the NS3 protease through its ketoamide functional group. Importantly, this compound does not significantly inhibit human proteases, except for cathepsin B, which may have implications for safety and side effects in clinical use .
Pharmacokinetics
This compound is primarily metabolized by the cytochrome P450-3A4 enzyme system. Studies have shown that its pharmacokinetic profile varies between healthy individuals and those with liver cirrhosis. For example, a study reported higher maximum serum concentration (C_max) and area under the curve (AUC) values in cirrhotic patients compared to healthy subjects, indicating altered drug metabolism in compromised liver function .
Parameter | Healthy Volunteers | Cirrhotic Patients |
---|---|---|
C_max (ng/ml) | 364.8 | 563.1 |
AUC (ng·h/ml) | 1,917.1 | 4,701.8 |
Clinical Efficacy
Clinical trials have demonstrated that this compound significantly reduces HCV RNA levels in infected patients. In a randomized controlled trial involving treatment-naïve and treatment-experienced patients, administration of this compound led to a mean viral load decline of at least 4 log₁₀ across all treatment groups within the first week . The sustained virological response (SVR) rates were notably high, reaching 81% in treatment-naïve patients and 38% in treatment-experienced individuals when combined with standard therapy .
Case Studies
- Treatment-Naïve Patients : A study reported that over 60% of treatment-naïve patients achieved undetectable HCV RNA levels after a short course of this compound followed by standard care.
- Cirrhotic Patients : Another investigation highlighted that cirrhotic patients tolerated this compound well, with no significant adverse effects noted during pharmacokinetic assessments.
Resistance Profile
Resistance to this compound has been studied extensively. The emergence of resistant viral strains was observed at low frequencies during treatment; however, higher concentrations of this compound combined with interferon-alpha significantly reduced this emergence . This suggests that combination therapies may be effective in minimizing resistance development.
Broader Applications: Inhibition of SARS-CoV-2
Recent studies have explored this compound's potential beyond HCV. It has shown moderate inhibitory activity against the SARS-CoV-2 main protease (M_pro), with an effective concentration (EC50) value of approximately 7.23 μM. This compound was found to exhibit no cytotoxicity at concentrations up to 200 μM in Vero cells and demonstrated a dose-dependent inhibition of plaque formation associated with SARS-CoV-2 infection .
Propiedades
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZEKWVNZFTNZ-LFGITCQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025746 | |
Record name | Narlaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865466-24-6 | |
Record name | Narlaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865466-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Narlaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Narlaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NARLAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.